1-chloro-3-(prop-2-yn-1-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLDTXKTEDXJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-30-4 | |
| Record name | 1-chloro-3-(prop-2-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Versatile Bifunctional Building Block
1-chloro-3-(prop-2-yn-1-yl)benzene is classified as a bifunctional building block, meaning it possesses two distinct reactive sites within its structure. enamine.net These sites, an aryl halide and a terminal alkyne, can be manipulated independently or in concert to construct more elaborate molecules. This dual functionality provides chemists with a powerful tool for creating diverse molecular architectures.
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing chemical reactions involving this compound.
| Property | Value |
| Molecular Formula | C9H7Cl |
| Molecular Weight | 150.608 g/mol lookchem.com |
| Boiling Point | 226.7±23.0 °C (Predicted) lookchem.com |
| Density | 1.12±0.1 g/cm3 (Predicted) lookchem.com |
| LogP | 2.71140 lookchem.com |
The Strategic Importance of Aryl Halide and Terminal Alkyne Functionalities
The strategic importance of 1-chloro-3-(prop-2-yn-1-yl)benzene lies in the distinct reactivity of its two functional groups: the aryl halide and the terminal alkyne.
The aryl halide portion, specifically the chloro group attached to the benzene (B151609) ring, is a key participant in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org This functionality is fundamental to the synthesis of many pharmaceuticals and advanced materials.
The terminal alkyne group, with its acidic proton, is also highly versatile. It can be deprotonated to form a nucleophilic acetylide ion, which can then react with various electrophiles in alkylation reactions. khanacademy.orglibretexts.orgmasterorganicchemistry.com Furthermore, terminal alkynes are cornerstone participants in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgbeilstein-journals.org This reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, making it a favored method for creating complex molecules, including bioactive compounds and polymers. organic-chemistry.orgbeilstein-journals.org
Key Research Domains
Direct Alkylation and Substitution Approaches
These methods involve the direct formation of the bond between the chlorophenyl moiety and the propargyl group.
The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution (EAS). uci.edu In principle, this pathway could involve the reaction of chlorobenzene (B131634) with a propargyl electrophile, such as propargyl chloride or bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.comyoutube.com
The reaction proceeds via a two-step mechanism:
Formation of a carbocation: The Lewis acid activates the propargyl halide to generate an electrophilic carbocation. masterorganicchemistry.com
Nucleophilic attack: The π-electron system of the chlorobenzene ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. uci.edulumenlearning.com
Deprotonation: A weak base removes a proton from the arenium ion, restoring aromaticity and yielding the final product. masterorganicchemistry.com
However, this direct approach is fraught with challenges. The chlorine atom on the benzene ring is a deactivating group for EAS, making the reaction slower than with benzene itself. uci.edu Although it is an ortho-, para-director, the steric hindrance and electronic effects can lead to mixtures of isomers. chegg.com More significantly, primary carbocations like the one derived from propargyl halide are prone to rearrangement to more stable forms, a common issue in Friedel-Crafts alkylations. pressbooks.pub This can lead to a mixture of products and reduce the yield of the desired linear-chain isomer. Friedel-Crafts acylation followed by reduction is a common strategy to avoid such rearrangements, but this would not be suitable for introducing an intact propargyl group. quora.comquora.com
A more controlled approach involves strategies where the aromatic ring or the alkyne acts as the nucleophile. A prominent example analogous to the target structure's synthesis involves the Williamson ether synthesis, where a phenoxide attacks an alkyl halide. For instance, substituted phenols are readily deprotonated by a base like potassium carbonate (K₂CO₃) to form a nucleophilic phenoxide ion. This ion then attacks propargyl bromide in an Sₙ2 reaction to yield an aryl propargyl ether. plos.org This specific reaction produces 1-chloro-3-(prop-2-yn-1-yloxy)benzene, an analogue of the target compound.
For the direct C-C bond formation required for this compound, one could envision a scenario where a nucleophilic organometallic derivative of chlorobenzene, such as a Grignard or organolithium reagent, attacks propargyl halide. However, the formation and subsequent reaction of such reagents can be complex and are often superseded by the more efficient cross-coupling methods discussed below.
The success and yield of substitution reactions are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, the nature of the base, and the reaction temperature.
Base Selection: The strength and type of base are critical. In the synthesis of (prop-2-ynyloxy)benzene derivatives, potassium carbonate (K₂CO₃) is often effective. plos.org For less reactive substrates, a stronger base like sodium hydride (NaH) might be necessary to achieve a higher yield. researchgate.net
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. Aprotic polar solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to favor Sₙ2 reactions, which is ideal for the alkylation of phenoxides with propargyl bromide. plos.org
Temperature Regimes: Temperature can significantly impact reaction rates and product yields. While some reactions proceed efficiently at room temperature, others require heating or refluxing to overcome the activation energy barrier. researchgate.netsemanticscholar.org For example, increasing the temperature from 120°C to 150°C in certain amidation reactions has been shown to increase the product yield from 3% to 32%. researchgate.net
Below is a table summarizing the optimization of conditions for a reaction analogous to the synthesis of the target compound's ether-linked counterpart.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | LiH (2) | THF | Room Temp | - | 0 | semanticscholar.org |
| 2 | K₂CO₃ (2) | Acetone | Reflux | 5 | 74 | semanticscholar.org |
| 3 | K₂CO₃ (3.5) | Acetone | Reflux | 5 | 76 | semanticscholar.org |
Transition Metal-Catalyzed Coupling Reactions for Precursor Formation
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming C-C bonds, including the aryl-alkyne bond in the target molecule's precursors.
The Sonogashira reaction is a premier method for coupling terminal alkynes with aryl or vinyl halides. researchgate.net It typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine. researchgate.netorganic-chemistry.org
The catalytic cycle is generally understood to involve:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 1-chloro-3-iodobenzene) to form a Pd(II) complex.
Transmetalation: The copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and the amine base, transfers the alkyne group to the palladium center.
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.
A highly regioselective Sonogashira coupling has been reported for the synthesis of related compounds, demonstrating the reaction's precision. nih.gov For the synthesis of a precursor to this compound, one would typically start with a more reactive halogen, like iodine or bromine, at the 3-position of the chlorobenzene ring (e.g., 1-chloro-3-iodobenzene) and couple it with propyne. lookchem.com
The table below illustrates typical conditions for Sonogashira coupling reactions.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Chloro-4-fluoroiodobenzene | 4-Bromobut-1-yne | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Dioxane | 70 | - | csic.es |
| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | Room Temp | - | nih.gov |
| Iodobenzene | Homopropargylic Bromide | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 75 | 98 | researchgate.net |
While the Sonogashira reaction is ideal for direct alkyne introduction, other cross-coupling reactions like the Suzuki and Heck reactions are invaluable for synthesizing related analogues. masterorganicchemistry.com
Suzuki Coupling: This reaction forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium complex. sciencemadness.org To synthesize an analogue of the target molecule, one could couple 3-chlorophenylboronic acid with a propargyl halide. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.
Heck Reaction: The Heck reaction couples an unsaturated halide (aryl or vinyl) with an alkene in the presence of a palladium catalyst and a base. youtube.com While not directly forming the target alkyne, it could be used to create a conjugated enyne system, a common structural motif in complex organic molecules. For example, 1-chloro-3-iodobenzene (B1293798) could be coupled with an alkene to form a styrenyl derivative, which could then be further modified. beilstein-journals.org These reactions showcase the modularity of modern synthetic chemistry, allowing for the construction of a vast array of molecular architectures from common precursors. masterorganicchemistry.comyoutube.com
Novel and Sustainable Synthetic Routes
The synthesis of this compound, a molecule of interest in various fields of chemical synthesis, has traditionally relied on classical methods. However, with the increasing emphasis on environmental sustainability and process efficiency, researchers are actively developing novel synthetic strategies. These modern approaches are centered around the principles of green chemistry and the implementation of advanced processing technologies like flow chemistry.
Green Chemistry Principles in Synthetic Design
The core of green chemistry lies in the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cambridgescholars.comresearchgate.net For the synthesis of this compound and its analogues, this translates to the development of methodologies that are more atom-economical, energy-efficient, and utilize less toxic reagents and solvents. cambridgescholars.comrsc.org
A key transformation in the synthesis of aryl-alkynes is the formation of a carbon-carbon (C-C) bond between the aromatic ring and the propargyl group. rsc.orgresearchgate.net Traditional methods often involve stoichiometric organometallic reagents and harsh reaction conditions. researchgate.net Green alternatives focus on catalytic processes that can be conducted under milder, often ambient, conditions. rsc.org
Catalytic Innovations:
The use of transition-metal catalysts is a cornerstone of modern organic synthesis. researchgate.net For propargylation reactions, iron-based catalysts such as iron(III) chloride (FeCl₃) have been shown to be effective for the reaction of electron-rich aromatic compounds with propargylic alcohols. rsc.org These reactions can often be carried out at room temperature, offering a significant energy saving compared to methods requiring heat. rsc.org The mechanism is thought to proceed through a stabilized propargylic cation intermediate. rsc.org
Another advancement is the use of water-tolerant Lewis acids like aluminum triflate (Al(OTf)₃), which can catalyze the propargylation of certain heterocycles and can be recycled by simple aqueous extraction, a significant step towards a more sustainable process. rsc.org
Safer Solvents and Reaction Conditions:
A major focus of green chemistry is the replacement of volatile and toxic organic solvents. youtube.com Research has demonstrated that some C-C bond-forming reactions can be performed in more environmentally benign solvents like water or even under solvent-free conditions. researchgate.netresearchgate.net Water as a solvent is not only inexpensive and non-toxic but can also impart unique reactivity. researchgate.net
Microwave-assisted organic synthesis (MAOS) has also emerged as a green tool. beilstein-journals.org It can significantly reduce reaction times and, in some cases, allow for solvent-free reactions, thereby minimizing waste. beilstein-journals.org For instance, the propargylation of aldehydes using allenylboron compounds has been efficiently achieved under microwave irradiation without the need for a solvent. beilstein-journals.org
The table below summarizes some green chemistry approaches applicable to the synthesis of functionalized aryl-alkynes.
Table 1: Green Chemistry Approaches in Aryl-Alkyne Synthesis
| Principle | Approach | Example | Advantage |
|---|---|---|---|
| Catalysis | Use of Earth-abundant metal catalysts | FeCl₃-catalyzed propargylation of aromatics. rsc.org | Reduces reliance on precious metals, often milder conditions. rsc.org |
| Alternative Solvents | Reactions in water | Cu(I)-catalyzed addition of alkynes to imines. researchgate.net | Non-toxic, inexpensive, and can enhance reactivity. researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Solvent-free propargylation of aldehydes. beilstein-journals.org | Drastically reduced reaction times and energy consumption. beilstein-journals.org |
| Atom Economy | Direct C-H functionalization | (Not specifically found for this compound but a general green approach) | Minimizes the formation of byproducts. |
Flow Chemistry and Continuous Processing Innovations
Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production methods. nih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react. nih.gov This technology provides several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov
For the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), multi-step sequences can be performed in a continuous flow mode, where the output of one reactor is directly fed into the next, eliminating the need for isolating intermediates. nih.gov
Application in Aryl-Alkyne Synthesis:
The benefits of flow chemistry for reactions involving hazardous reagents or unstable intermediates are particularly noteworthy. For example, reactions that are highly exothermic can be controlled more effectively in a flow reactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. nih.gov
The table below outlines the potential advantages of applying flow chemistry to the synthesis of this compound.
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry | Relevance to Synthesis |
|---|---|---|
| Heat Transfer | Superior control over reaction temperature. nih.gov | Allows for the safe use of highly exothermic reactions that might be difficult to control in a batch reactor. nih.gov |
| Mixing | Efficient and rapid mixing of reagents. nih.gov | Ensures uniform reaction conditions, leading to higher yields and purity. |
| Safety | Small reactor volumes minimize the risk associated with hazardous materials or unstable intermediates. nih.gov | Important for reactions involving reactive organometallics or high pressures. |
| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |
| Automation | Processes can be automated for continuous and unattended operation. nih.gov | Improves efficiency and reproducibility. nih.gov |
The integration of green chemistry principles with flow processing technologies holds immense promise for the future of chemical manufacturing, enabling the synthesis of molecules like this compound in a more sustainable, efficient, and safer manner.
Reactivity of the Aryl Chloride Moiety
The aryl chloride portion of this compound is a key site for various chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org For this compound, the carbon-chlorine (C-Cl) bond can be activated by a palladium catalyst to participate in several named reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, the aryl chloride can couple with another terminal alkyne, offering a pathway to synthesize molecules with two alkyne functionalities. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper co-catalyst, and a mild base. wikipedia.org
Suzuki Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. researchgate.netresearchgate.net The aryl chloride of this compound can react with various organoboron reagents, such as boronic acids or esters, in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl, vinyl, or alkyl groups at the position of the chlorine atom.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. nih.gov The aryl chloride of this compound can be coupled with different organozinc reagents, providing a route to a wide range of substituted products. nih.gov The Negishi coupling is known for its high functional group tolerance. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |
| Sonogashira | This compound | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | C(sp)-C(sp) |
| Suzuki | This compound | Organoboron Reagent | Palladium catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) |
| Negishi | This compound | Organozinc Reagent | Palladium or Nickel catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgphiladelphia.edu.jo For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgphiladelphia.edu.jo In the case of this compound, the propargyl group is not strongly electron-withdrawing, making SNAr reactions challenging under standard conditions. However, under forcing conditions, such as high temperatures and pressures, or through the formation of a highly reactive benzyne (B1209423) intermediate, nucleophilic substitution can be achieved. stackexchange.commasterorganicchemistry.com
Transition Metal-Mediated C-Cl Activation Processes
Beyond palladium, other transition metals can mediate the activation of the C-Cl bond in this compound. nih.gov These processes can lead to various transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of metal and ligands can influence the reaction's outcome and selectivity. nih.gov
Reactivity of the Terminal Propargyl Moiety
The terminal alkyne of the propargyl group is another reactive site in this compound, participating in a variety of addition and cycloaddition reactions.
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) for Triazole Synthesis
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.orgfu-berlin.denih.gov The reaction between an azide (B81097) and a terminal alkyne, such as the one in this compound, to form a 1,2,3-triazole is a prominent example of this type of reaction and is a cornerstone of "click chemistry". ijrpc.combeilstein-journals.orgyoutube.comnih.govbeilstein-journals.org This reaction is known for its high efficiency, mild reaction conditions (often catalyzed by copper(I)), and broad functional group tolerance. beilstein-journals.org
Table 2: Huisgen 1,3-Dipolar Cycloaddition for Triazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide | Copper(I) salts | 1,4-disubstituted 1,2,3-triazole |
Hydrofunctionalization Reactions
The terminal alkyne can undergo hydrofunctionalization reactions, where a hydrogen atom and another group are added across the triple bond.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. masterorganicchemistry.com This reaction converts the alkyne into a vinyl halide.
Hydration: In the presence of a catalyst, typically a mercury salt in acidic solution, water can add across the triple bond. This initially forms an enol, which then tautomerizes to the more stable ketone.
Regioselectivity and Stereoselectivity Studies
The outcomes of addition reactions to the terminal alkyne of this compound are governed by established principles of regioselectivity and stereoselectivity. For terminal alkynes, regioselectivity determines which of the two non-equivalent carbons of the triple bond forms a new bond with a given atom. Stereoselectivity refers to the spatial arrangement of the newly added atoms. chemistrytalk.org
Regioselectivity: In electrophilic additions of hydrogen halides (H-X), the reaction follows Markovnikov's rule. This principle states that the hydrogen atom adds to the carbon atom of the alkyne that already has more hydrogen atoms (the terminal carbon), while the halide (X) adds to the more substituted carbon (the internal carbon). libretexts.orgmasterorganicchemistry.com Anti-Markovnikov addition can be achieved for HBr in the presence of radical initiators like peroxides, where the bromine adds to the terminal carbon. libretexts.org
Stereoselectivity: The addition of hydrogen halides and halogens (X₂) to alkynes typically proceeds via an anti-addition, meaning the two new atoms are added to opposite faces of the alkyne plane as it becomes an alkene. libretexts.orglibretexts.org This results in the formation of a trans-(E)-alkene. chemistrytalk.orgyoutube.com Halogenation with one equivalent of X₂ (e.g., Br₂ or Cl₂) gives predominantly the anti-addition product. libretexts.orgyoutube.com In contrast, catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst results in syn-addition of two hydrogen atoms to produce a cis-(Z)-alkene. msu.edu
The following table summarizes the expected selectivity for key addition reactions on the alkyne moiety:
| Reaction | Reagent | Regioselectivity | Stereoselectivity | Primary Product Type |
|---|---|---|---|---|
| Hydrohalogenation | H-X (e.g., H-Cl, H-Br) | Markovnikov | Anti | (E)-Vinyl Halide |
| Radical Hydrobromination | H-Br, Peroxides | Anti-Markovnikov | Mixture of E/Z | Terminal Vinyl Bromide |
| Halogenation | X₂ (e.g., Cl₂, Br₂) | Not applicable | Anti | (E)-Dihaloalkene |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Not applicable | Syn | (Z)-Alkene |
Electrophilic and Nucleophilic Additions to the Alkyne
The carbon-carbon triple bond is an electron-rich region, making it susceptible to attack by electrophiles. Conversely, the terminal proton on the alkyne is weakly acidic, allowing for deprotonation by a strong base to form a potent nucleophile.
Electrophilic Addition: Alkynes undergo electrophilic addition reactions, although often more slowly than comparably substituted alkenes. libretexts.org
Addition of Hydrogen Halides (H-X): Treatment of this compound with one equivalent of H-X results in the formation of a vinyl halide, specifically (E)-1-chloro-3-(2-haloprop-1-en-1-yl)benzene, in accordance with Markovnikov's rule and anti-addition. masterorganicchemistry.comchemistrysteps.com The use of a second equivalent of H-X leads to a geminal dihalide, where both halogen atoms are attached to the same internal carbon. libretexts.orgmasterorganicchemistry.com
Halogenation (X₂): The addition of one equivalent of chlorine (Cl₂) or bromine (Br₂) yields a trans-dihaloalkene. libretexts.org Further addition across the resulting double bond can occur with excess halogen to produce a tetrahaloalkane.
Nucleophilic Addition: Direct nucleophilic addition to the alkyne triple bond is uncommon without activation by a catalyst. The most significant reaction involving nucleophiles is the deprotonation of the terminal alkyne. A strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, can abstract the acidic acetylenic proton to form a highly nucleophilic acetylide anion. This intermediate can then react with a variety of electrophiles (e.g., alkyl halides, carbonyl compounds) in a carbon-carbon bond-forming reaction.
Cycloaddition Reactions (e.g., Diels-Alder, other 1,3-dipolar cycloadditions)
Cycloaddition reactions provide a powerful method for constructing cyclic compounds. While simple alkynes are generally poor partners in Diels-Alder reactions, they are excellent substrates for 1,3-dipolar cycloadditions.
The most prominent example is the Huisgen 1,3-dipolar cycloaddition , where the alkyne acts as a "dipolarophile" and reacts with a 1,3-dipole, such as an organic azide, to form a five-membered heterocycle. organic-chemistry.orgwikipedia.org The reaction of this compound with an azide (e.g., benzyl (B1604629) azide) yields a 1,2,3-triazole. The regiochemical outcome of this reaction can be controlled by the choice of reaction conditions:
Thermal Cycloaddition: Heating the alkyne and azide together typically produces a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. wikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, a cornerstone of "click chemistry," exclusively yields the 1,4-disubstituted triazole. wikipedia.orgnih.gov The reaction proceeds under mild conditions and is tolerant of many functional groups.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts direct the reaction to selectively produce the 1,5-disubstituted triazole. wikipedia.org
| Reaction Type | Catalyst | Reactants | Product Regiochemistry |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | None (Heat) | This compound + R-N₃ | Mixture of 1,4- and 1,5-isomers |
| CuAAC ("Click" Reaction) | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | This compound + R-N₃ | Exclusively 1,4-isomer |
| RuAAC | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | This compound + R-N₃ | Exclusively 1,5-isomer |
Transition Metal-Catalyzed Alkyne Functionalization
Transition metal catalysis unlocks a vast range of transformations for alkynes, enabling the formation of complex molecular architectures under mild conditions.
A key reaction for this compound is the Sonogashira coupling . This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction can be applied in two ways to the target molecule, highlighting its chemoselective potential (see Section 3.3.1).
Other important catalytic transformations include:
Hydroarylation: In this reaction, an aryl group (from an organoboron reagent, for example) and a hydrogen atom are added across the triple bond. Palladium and nickel catalysts are commonly employed, and the stereochemical outcome (E or Z alkene) can often be controlled by the choice of catalyst and ligands. rsc.orgacs.org
Multicomponent Reactions: Nickel-catalyzed three-component reactions, such as the carboamination of alkynes with organoboronic acids and anthranils, can generate highly substituted enamines in a single step. acs.org Propargyl derivatives like this compound are suitable substrates for these advanced transformations.
Chemoselectivity and Orthogonal Reactivity Studies
The presence of two distinct functional groups—the terminal alkyne and the aryl chloride—makes this compound an excellent substrate for studies in chemoselectivity. By choosing appropriate reagents and catalysts, it is possible to functionalize one site while leaving the other intact, a concept known as orthogonal reactivity.
Tandem and Cascade Reaction Sequences
The dual functionality of this compound allows for the design of tandem or cascade reactions, where a single set of reagents triggers multiple bond-forming events in sequence. These processes are highly efficient as they build molecular complexity in a single operation.
For instance, transition metal-catalyzed processes can be designed where an initial intermolecular reaction at one site is followed by a programmed intramolecular cyclization.
Palladium-Catalyzed Arylation/Cyclization: A palladium catalyst could first mediate the coupling of an aryl halide to the alkyne (hydroarylation). The resulting intermediate could then, under the same catalytic conditions, undergo an intramolecular C-H activation or Heck-type reaction, leading to the formation of a fused polycyclic system. acs.org
Gold-Catalyzed Cascades: Modern gold catalysis is particularly effective at activating alkynes toward nucleophilic attack. A reaction could be initiated on the alkyne of this compound, generating a reactive intermediate like an α-imino gold carbene, which could then engage in a subsequent intramolecular cyclization or arylation step to build complex heterocyclic frameworks. researchgate.netresearchgate.net
HDDA/Trapping Cascades: While not initiated directly on the substrate itself, related aryl-alkyne systems are key components in cascade sequences like the hexadehydro-Diels–Alder (HDDA) reaction, where a polyyne cyclizes to a reactive aryne intermediate that is then trapped, sometimes leading to further cascade events. nih.govnih.gov This highlights the potential of the aryl-alkyne motif in complex, multi-step transformations.
Derivatization and Strategic Application As a Synthetic Precursor
The unique combination of a halogenated aromatic ring and a reactive alkyne functional group makes 1-chloro-3-(prop-2-yn-1-yl)benzene a valuable starting material for synthesizing a wide array of more complex molecules.
Synthesis of Complex Organic Molecules and Heterocycles
Intermediates in Natural Product Synthesis (e.g., Carlina Oxide Analogues)
The structural motif of this compound is relevant to the synthesis of analogues of natural products. For instance, Carlina oxide, a polyacetylene found in the essential oil of Carlina acaulis, has garnered interest for its insecticidal properties. nih.gov Research into synthetic analogues has shown that modifications to the aromatic ring can enhance bioactivity and improve the safety profile. nih.govacs.org
A study on Carlina oxide analogues demonstrated that a meta-chloro substitution on the benzyl (B1604629) moiety led to significantly higher efficacy against mosquito larvae compared to the natural compound. nih.govacs.org This analogue also exhibited a better safety profile on human keratinocytes. nih.gov The synthesis of such analogues often involves a multi-step process, starting with appropriately substituted benzyl halides. nih.govacs.org While the specific use of this compound is not explicitly detailed in this context, the improved performance of the meta-chloro analogue highlights the importance of this substitution pattern in the development of new, nature-inspired insecticides. nih.govacs.org
Scaffold for Heterocyclic Ring Systems
The reactivity of the propargyl group in this compound makes it an excellent scaffold for constructing various heterocyclic ring systems.
Triazoles: The terminal alkyne is a perfect handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. beilstein-journals.orgnih.govmdpi.com This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it a powerful tool for generating libraries of functionalized molecules. beilstein-journals.orgnih.govresearchgate.net The resulting 1,4-disubstituted triazole ring can be further modified, and the chlorophenyl group can participate in subsequent cross-coupling reactions. nih.gov
Quinazolines: The synthesis of quinazolines can be achieved through various methods, often involving the reaction of 2-aminobenzophenones or 2-aminobenzylamines with various reagents. organic-chemistry.orgbeilstein-journals.org While a direct synthesis from this compound is not commonly reported, its structural elements could be incorporated into quinazoline (B50416) frameworks through multi-step synthetic sequences. For example, the chlorophenyl moiety could be part of a 2-aminobenzophenone (B122507) precursor, and the alkyne could be used in subsequent cyclization or functionalization steps. beilstein-journals.org
Phenothiazines: Phenothiazines are an important class of heterocyclic compounds with various pharmaceutical applications. nih.govnih.govsemanticscholar.org Their synthesis often involves the Smiles rearrangement or reactions of 2-aminobenzenethiols with substituted nitrobenzenes. nih.govsemanticscholar.orgresearchgate.net The chloro-substituted aromatic ring of this compound could potentially be integrated into a phenothiazine (B1677639) skeleton. researchgate.netresearchgate.net
Pyridazinones: Pyridazinone derivatives are known for their diverse biological activities. researchgate.netnih.gov The synthesis of pyridazinones typically involves the cyclization of γ-keto acids with hydrazine (B178648) derivatives. researchgate.net The propargyl group of this compound could be transformed into a suitable keto-acid precursor for pyridazinone synthesis through a series of oxidative and hydration reactions.
Development of Diverse Compound Libraries
The ability of this compound to readily undergo reactions like the CuAAC makes it an ideal building block for the creation of diverse compound libraries. nih.gov These libraries, containing a multitude of structurally related compounds, are invaluable in high-throughput screening for the discovery of new drug candidates and other bioactive molecules. nih.gov The combination of the reactive alkyne and the functionalizable chlorophenyl group allows for the generation of a wide range of molecular architectures from a single, versatile precursor.
Precursor in Materials Science and Polymer Chemistry Research
The unique electronic and structural properties of this compound also make it a person of interest in the field of materials science.
Monomer for Polymer Synthesis
The presence of the acetylene (B1199291) group allows this compound to act as a monomer in the synthesis of various polymers.
Polyacetylenes, Dendrimers, and Hyperbranched Polymers: Substituted acetylenes can be polymerized to form polyacetylenes, which are known for their interesting optical and electronic properties. Furthermore, AB2-type monomers, where A and B are reactive groups, can be used to synthesize dendrimers and hyperbranched polymers. cmu.eduinstras.com The structure of this compound, with its terminal alkyne and the potential for further functionalization on the aromatic ring, makes it a candidate for creating such highly branched, three-dimensional macromolecules. cmu.eduinstras.com These polymers have unique properties, such as low viscosity and high solubility, making them suitable for applications in coatings, additives, and drug delivery.
Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While direct use of this compound in MOF or COF synthesis is not widely documented, its structural features are highly relevant to the design of linkers for these porous materials. MOFs and COFs are crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs).
The chloro-functionalization of linkers in MOFs has been shown to enhance the adsorption of molecules like benzene (B151609) through specific interactions such as –CH···Cl and Cl···π. acs.org The alkyne group offers a rigid, linear component to the linker and a site for post-synthetic modification within the framework. Therefore, derivatives of this compound, such as the corresponding carboxylic acids, could serve as valuable linkers for creating functional MOFs and COFs with tailored pore environments and properties for applications in gas storage, separation, and catalysis. nih.gov
Role in Surface Functionalization and Nanomaterials
The presence of the terminal alkyne group in this compound makes it an ideal candidate for the functionalization of surfaces and the synthesis of novel nanomaterials. The primary mechanism for this application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of the this compound moiety to azide-modified surfaces and nanoparticles.
For instance, silicon wafers or gold surfaces can be pre-functionalized with azide-terminated self-assembled monolayers. Subsequent reaction with this compound in the presence of a copper(I) catalyst results in the formation of a stable triazole linkage, effectively tethering the chlorophenylpropyl group to the surface. This surface modification can significantly alter the surface properties, such as hydrophobicity and chemical reactivity, paving the way for the development of specialized coatings and sensors.
In the realm of nanomaterials, this compound can be utilized to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles. This functionalization not only enhances their stability and dispersibility in various media but also introduces a reactive handle—the chloro-substituted phenyl ring—for further chemical modifications. This dual functionality is crucial for creating multifunctional nanoparticle systems for applications in targeted drug delivery, bioimaging, and catalysis.
Ligand Design for Supramolecular Assemblies
The structural rigidity and defined geometry of the this compound framework make it a valuable component in the design of ligands for supramolecular assemblies. The terminal alkyne can be readily converted into a variety of coordinating groups, such as triazoles or other heterocycles, through click chemistry or other cyclization reactions. These newly formed groups can then act as binding sites for metal ions or other organic molecules.
The presence of the chloro substituent on the phenyl ring also plays a crucial role in directing the self-assembly process. It can influence the electronic properties of the ligand and participate in non-covalent interactions, such as halogen bonding, which can provide additional stability and control over the final supramolecular architecture. By strategically designing ligands based on the this compound scaffold, chemists can construct a variety of complex structures, including metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. These materials have potential applications in gas storage, separation, and catalysis.
A related compound, 1-chloro-3-(prop-2-yn-1-yloxy)benzene, which features an ether linkage, has been specifically noted for its use as a ligand in supramolecular chemistry. biosynth.com It has been shown to interact with anionic polymers to form coordination polymers and can facilitate the formation of silver clusters through self-assembly processes. biosynth.com This highlights the potential of the core chemical structure in the formation of large, organized molecular structures.
Theoretical and Computational Investigations of 1 Chloro 3 Prop 2 Yn 1 Yl Benzene Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in predicting the properties of 1-chloro-3-(prop-2-yn-1-yl)benzene. Density Functional Theory (DFT) is a common method employed for these calculations, providing a balance between accuracy and computational cost.
Predicted physicochemical properties for this compound have been calculated and are presented in the table below. lookchem.com
| Property | Value |
| Molecular Weight | 150.608 g/mol |
| Density | 1.12±0.1 g/cm³ (Predicted) |
| Boiling Point | 226.7±23.0 °C (Predicted) |
| LogP | 2.71140 |
| XLogP3 | 3.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Exact Mass | 150.0236279 |
| Complexity | 160 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For substituted benzenes, the nature and position of the substituents significantly influence the energies and shapes of the frontier orbitals. In this compound, the chloro group, being electron-withdrawing, and the propargyl group will modulate the electron density distribution of the benzene (B151609) ring. It is anticipated that the HOMO will be delocalized over the benzene ring and the alkyne moiety, while the LUMO will also be distributed over the aromatic system, with potential contributions from the substituents. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly in reactions involving charge transfer.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions and electrophilic/nucleophilic attacks. The ESP map is generated by calculating the electrostatic potential at the electron density surface.
For this compound, the ESP map would likely show regions of negative potential (typically colored red) around the chlorine atom due to its high electronegativity, and also associated with the π-electron cloud of the benzene ring and the triple bond of the alkyne. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. walisongo.ac.idresearchgate.net The presence of the electron-rich alkyne and the electronegative chlorine atom creates a complex electrostatic landscape that dictates the molecule's reactivity towards different reagents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.
Transition State Analysis for Key Transformations
Key transformations for this compound include reactions at the alkyne and the aryl halide. For instance, in addition reactions to the alkyne, computational methods can be used to locate the transition state structures, calculate their energies, and thus determine the activation barriers. This information helps in predicting the regioselectivity and stereoselectivity of such reactions. Similarly, for nucleophilic aromatic substitution reactions, transition state analysis can clarify the influence of the substituents on the reaction rate and mechanism.
Catalytic Cycle Simulations for Metal-Mediated Reactions
This compound is a suitable substrate for various metal-mediated cross-coupling reactions, such as the Sonogashira coupling. researchgate.net Computational simulations of the catalytic cycles of these reactions can provide a detailed understanding of the role of the catalyst, ligands, and reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of a molecule are crucial for its reactivity and interactions.
Conformational analysis of this compound involves studying the rotation around the single bond connecting the propargyl group to the benzene ring. chemistrysteps.com By calculating the potential energy surface as a function of the dihedral angle, the most stable conformers and the energy barriers between them can be determined. For substituted benzenes, the preferred conformation is often one that minimizes steric hindrance between the substituents and the aromatic ring. rsc.org
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments. By simulating the motion of the molecule over time, MD can reveal information about its flexibility, solvent interactions, and the time-averaged distribution of its conformers. This is particularly important for understanding its behavior in solution and its potential to interact with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to Mechanistic Biological Research)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in medicinal chemistry and toxicology for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a specific biological outcome. nih.govmdpi.com The fundamental principle of QSAR is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov
For a compound such as this compound, a QSAR study would involve the systematic analysis of how variations in its structural features influence a particular biological activity. This is typically achieved by creating a dataset of structurally related compounds and their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. mdpi.comnih.gov These descriptors can be categorized into several types, including:
Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution and orbital energies (e.g., HOMO and LUMO energies), which are crucial for understanding interactions with biological targets. mdpi.comresearchgate.net
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area), which can influence how well a compound fits into a receptor's binding site. nih.gov
Hydrophobic Descriptors: These describe the lipophilicity of a compound (e.g., logP), which affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov
Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, describing its connectivity and branching. nih.gov
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that links the descriptors to the biological activity. nih.govmdpi.com
A comprehensive search of scientific literature and chemical databases did not yield any specific QSAR studies conducted on this compound. While QSAR studies have been performed on broader classes of compounds like substituted benzenes and various heterocyclic compounds, data specific to this compound is not publicly available. mdpi.comnih.govresearchgate.net The absence of such studies means that no specific research findings or data tables detailing its QSAR for any mechanistic biological research can be provided at this time.
For a hypothetical QSAR study on a series of compounds including this compound, researchers would typically present their findings in a tabular format. Below is a template of what such a data table might look like, populated with hypothetical data for illustrative purposes.
Interactive Data Table: Hypothetical QSAR Data for Substituted Propargylbenzenes
| Compound Name | Structure | Biological Activity (IC₅₀, µM) | logP | Molecular Weight ( g/mol ) | HOMO (eV) |
| This compound | Structure of this compound | 15.2 | 3.1 | 166.61 | -6.8 |
| 1-fluoro-3-(prop-2-yn-1-yl)benzene | Structure of 1-fluoro-3-(prop-2-yn-1-yl)benzene | 25.8 | 2.7 | 150.17 | -6.5 |
| 1-bromo-3-(prop-2-yn-1-yl)benzene | Structure of 1-bromo-3-(prop-2-yn-1-yl)benzene | 12.1 | 3.4 | 211.06 | -7.0 |
| 1-methyl-3-(prop-2-yn-1-yl)benzene | Structure of 1-methyl-3-(prop-2-yn-1-yl)benzene | 30.5 | 3.0 | 146.21 | -6.2 |
| 1-nitro-3-(prop-2-yn-1-yl)benzene | Structure of 1-nitro-3-(prop-2-yn-1-yl)benzene | 8.5 | 2.5 | 177.17 | -7.5 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. No experimental or computational QSAR studies for this compound were found.
Advanced Analytical Methodologies in Elucidating Chemical Behavior of 1 Chloro 3 Prop 2 Yn 1 Yl Benzene
High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of 1-chloro-3-(prop-2-yn-1-yl)benzene and its derivatives, offering precise mass measurements that facilitate the determination of elemental compositions for reaction intermediates and final products. This accuracy is crucial for distinguishing between compounds with similar nominal masses and for confirming the identities of newly synthesized molecules. acs.org
In studies involving reactions of this compound, such as additions to the alkyne functionality or substitutions on the aromatic ring, HRMS provides unambiguous identification of the resulting products. For instance, in a hypothetical catalytic reaction aimed at hydrating the triple bond, HRMS could definitively identify the formation of the corresponding ketone, 1-chloro-3-(propan-2-on-1-yl)benzene, by providing its exact mass. The technique is also invaluable in identifying transient intermediates that may be present in low concentrations, offering clues to the reaction mechanism.
Table 1: Predicted High-Resolution Mass Spectrometry Data for Potential Derivatives
| Derivative Name | Molecular Formula | Predicted [M+H]⁺ (m/z) |
|---|---|---|
| This compound | C₉H₇Cl | 151.0314 |
| 1-chloro-3-(propan-2-on-1-yl)benzene | C₉H₉ClO | 169.0420 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy is indispensable for the detailed structural analysis of this compound and its reaction products.
Two-Dimensional NMR Techniques for Structural and Stereochemical Elucidation
Two-dimensional (2D) NMR techniques are paramount for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is often challenging with one-dimensional (1D) spectra alone, especially for complex molecules. ox.ac.uknd.edu
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the acetylenic proton and the methylene (B1212753) protons, as well as among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. HMBC is particularly useful for connecting different functional groups within the molecule. For example, it can show correlations from the methylene protons to the carbons of the aromatic ring and the acetylenic carbons, confirming the connectivity of the propargyl group to the chlorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. While not directly applicable to the rigid structure of this compound itself, it would be vital for elucidating the stereochemistry of its reaction products, for instance, in case of cycloaddition reactions.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Acetylenic H | ~2.5 (t) | - | C (acetylenic), C (methylene) |
| Methylene H | ~3.5 (d) | ~20-30 | C (aromatic ipso), C (aromatic ortho), C (acetylenic) |
| Aromatic H | ~7.2-7.4 (m) | ~125-135 | Other aromatic C, C (methylene) |
| Acetylenic C | - | ~70-80 | Acetylenic H, Methylene H |
In-situ NMR for Reaction Monitoring and Kinetic Studies
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. beilstein-journals.org This powerful technique provides kinetic data by tracking the disappearance of reactants and the appearance of products over time. For reactions involving this compound, such as its polymerization or its participation in click chemistry reactions, in-situ NMR can provide valuable insights into reaction rates, the formation of intermediates, and the influence of catalysts or reaction conditions. beilstein-journals.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Mechanistic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. materialsciencejournal.orgnih.gov For this compound, these techniques are particularly useful for confirming the presence of the key functional groups.
Alkyne C≡C stretch: A weak but sharp absorption is expected around 2120 cm⁻¹.
Terminal Alkyne ≡C-H stretch: A sharp, characteristic absorption appears around 3300 cm⁻¹. libretexts.org
Aromatic C=C stretches: Multiple bands are typically observed in the 1600-1450 cm⁻¹ region.
C-Cl stretch: This absorption is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
During a chemical reaction, changes in the vibrational spectra can be monitored to follow the transformation of functional groups. For example, the disappearance of the alkyne and terminal alkyne stretches would indicate that a reaction has occurred at the triple bond.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | ~2120 |
| Aromatic | C-H Stretch | ~3100-3000 |
| Aromatic | C=C Stretch | ~1600-1450 |
| Alkane | C-H Stretch | ~2960-2850 |
Biological and Pharmacological Research Perspectives: Mechanistic Insights Excluding Clinical Data
Exploration of Molecular Targets and Binding Mechanisms in In Vitro or Ex Vivo Systems
There is no available research that specifically identifies the molecular targets or elucidates the binding mechanisms of 1-chloro-3-(prop-2-yn-1-yl)benzene in in vitro or ex vivo experimental models. While a related compound, 1-chloro-3-(prop-2-yn-1-yloxy)benzene, has been mentioned in the context of supramolecular chemistry as a ligand that can interact with anionic polymers and form coordination polymers, this does not provide insight into its potential interactions with biological macromolecules. biosynth.comuni.lu
Enzyme Inhibition/Activation Studies and Structure-Activity Relationship (SAR) Derivation
Specific studies on the inhibitory or activatory effects of this compound on any enzyme are not found in the current scientific literature. Consequently, no structure-activity relationship (SAR) studies have been established for this compound. Research on other propargyl-containing compounds has shown a range of biological activities, including antiproliferative effects in cancer cell lines, but these findings are not directly transferable to this compound without specific experimental validation. nih.govnih.gov
Development of Chemical Probes and Biosensors (Derived from the Compound)
The development of chemical probes or biosensors derived from this compound has not been reported. While the propargyl group itself can be utilized in "click chemistry" for bioconjugation, and various materials are being explored for biosensor development, there is no evidence of this specific compound being used for such applications. rsc.orgmdpi.com
Insights into Cellular Processes and Molecular Pathways Potentially Modulated by Derivatives
Due to the absence of research on the biological effects of this compound, there are no available insights into the cellular processes or molecular pathways that might be modulated by this compound or its close derivatives.
Future Research Directions and Unexplored Avenues for 1 Chloro 3 Prop 2 Yn 1 Yl Benzene
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and transformation of 1-chloro-3-(prop-2-yn-1-yl)benzene are prime candidates for adaptation to flow chemistry and automated synthesis platforms. Continuous-flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up production.
Future research should focus on developing robust flow protocols for the key reactions involving this compound, such as Sonogashira and click chemistry reactions. wikipedia.orgwikipedia.org The precise control over reaction parameters (temperature, pressure, and residence time) afforded by flow reactors could lead to higher yields, improved selectivity, and reduced reaction times. Furthermore, integrating these flow processes with automated feedback loops and online analytical techniques would enable high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries for drug discovery and materials science applications.
A key area of investigation will be the development of packed-bed reactors containing immobilized catalysts or reagents. This would facilitate catalyst recycling, minimize product contamination, and simplify purification processes, making the synthesis more sustainable and cost-effective.
Table 1: Potential Advantages of Flow Chemistry for Reactions of this compound
| Feature | Potential Advantage | Relevant Reaction Types |
| Enhanced Safety | Better control over exothermic reactions and handling of hazardous reagents. | Metal-catalyzed cross-coupling, Nitration |
| Improved Yield & Selectivity | Precise control of stoichiometry and residence time. | Sonogashira coupling, Click chemistry |
| Scalability | Straightforward to increase production by extending run time. | Synthesis of functional materials and polymers |
| Automation | High-throughput screening and library synthesis. | Derivative synthesis for medicinal chemistry |
Design of Novel Catalytic Systems Utilizing the Compound
The dual functionality of this compound makes it an intriguing candidate for the design of novel catalytic systems. The terminal alkyne can be readily functionalized, for instance, through the Sonogashira coupling, to introduce coordinating moieties. libretexts.org Subsequent manipulation of the chloro-substituent could then lead to the formation of unique bidentate or pincer-type ligands.
Future work could explore the synthesis of novel phosphine, N-heterocyclic carbene (NHC), or other ligands derived from this scaffold. These new ligands could then be complexed with various transition metals (e.g., palladium, nickel, gold, ruthenium) to create catalysts with unique steric and electronic properties. wikipedia.orgmdpi.com The specific substitution pattern of the benzene (B151609) ring may impart unusual reactivity or selectivity in catalytic transformations such as cross-coupling reactions, hydrogenations, or polymerizations.
Another avenue involves using the compound itself as a pro-catalyst or catalyst precursor. The alkyne group could serve to anchor the molecule to a solid support, creating a heterogeneous catalyst system where the chlorinated aryl ring participates in or influences a catalytic cycle.
Application in Supramolecular Chemistry and Self-Assembly Processes
The rigid structure and potential for non-covalent interactions make this compound a promising building block for supramolecular chemistry. A closely related compound, 1-chloro-3-(prop-2-yn-1-yloxy)benzene, has been identified as a ligand capable of interacting with polymers to form coordination polymers through self-assembly. biosynth.com This suggests that this compound could similarly participate in the formation of ordered supramolecular structures.
Future research should investigate the self-assembly of this molecule and its derivatives through hydrogen bonding, π-π stacking, and halogen bonding. The terminal alkyne can be derivatized to introduce specific recognition motifs, such as hydrogen bond donors or acceptors, leading to the programmed assembly of complex architectures like molecular cages, ribbons, or porous frameworks. researchgate.net The presence of the chlorine atom offers a potential site for halogen bonding, a directional non-covalent interaction of growing importance in crystal engineering and materials design. These self-assembled structures could find applications in areas such as molecular recognition, sensing, and gas storage.
Development of Advanced Functional Materials with Tunable Properties
The propargyl group of this compound is a versatile handle for polymerization, making it a valuable monomer for the synthesis of advanced functional materials. The alkyne can undergo various polymerization reactions, including cyclotrimerization and polymerization via metal-catalyzed or radical-initiated processes, to yield polymers with conjugated backbones.
An important area for future exploration is the synthesis of polymers and co-polymers derived from this monomer. The resulting materials are expected to possess interesting optical and electronic properties due to the extended π-conjugation. The presence of the chloro-substituent provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties, such as solubility, thermal stability, and electronic characteristics. For instance, the chlorine atom could be substituted via nucleophilic aromatic substitution to introduce a wide range of functional groups. libretexts.org
These tailored polymers could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Table 2: Potential Functional Materials from this compound
| Material Type | Synthesis Strategy | Potential Application |
| Conjugated Polymers | Metal-catalyzed polymerization of the alkyne. | Organic electronics (OLEDs, OPVs) |
| Functional Resins | Co-polymerization with other monomers. | High-performance coatings, adhesives |
| Porous Organic Polymers | Self-condensation or cross-coupling reactions. | Gas storage, catalysis |
| Modified Surfaces | Grafting onto surfaces via click chemistry. | Smart surfaces, sensors |
Expanding Mechanistic Understanding of Complex Reaction Systems
While reactions like the Sonogashira coupling and click chemistry are well-established, the specific influence of the 1-chloro-3-propargyl substitution pattern on reaction mechanisms warrants deeper investigation. wikipedia.orgorganic-chemistry.org Future research should employ a combination of experimental techniques (e.g., kinetic studies, in-situ spectroscopy) and computational modeling to elucidate the mechanistic details of reactions involving this compound.
Key questions to be addressed include:
How does the electronic interplay between the electron-withdrawing chlorine atom and the alkyne group affect the rates and selectivity of electrophilic and nucleophilic substitution reactions on the aromatic ring? libretexts.orgbyjus.com
In metal-catalyzed reactions, does the presence of the propargyl group lead to competitive coordination to the metal center, influencing the catalytic cycle?
What are the precise transition states and intermediate structures in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) when this substrate is used? sigmaaldrich.com
A more profound mechanistic understanding will enable the optimization of existing synthetic routes and the rational design of new transformations, further expanding the synthetic utility of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-chloro-3-(prop-2-yn-1-yl)benzene, and how is regioselectivity controlled?
Methodological Answer: The synthesis typically involves lithiation followed by cross-coupling . For example:
- Step 1: Directed ortho-lithiation of 1-chloro-3-(trifluoromethyl)benzene using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. This step is aggregation-dependent, where dimer-based transition states govern the deprotonation mechanism .
- Step 2: Propargylation via reaction with propargyl bromide or similar electrophiles. Regioselectivity is controlled by steric and electronic factors of the directing group (e.g., trifluoromethyl or chloro substituents).
- Key Considerations : Use anhydrous conditions, low temperatures (−78°C), and stoichiometric LDA to minimize side reactions like halogen scrambling.
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Propargyl protons appear as a triplet (J ≈ 2.4 Hz) near δ 2.1–2.3 ppm. Aromatic protons show splitting patterns consistent with substitution patterns.
- ¹³C NMR : The propargyl carbons resonate at δ 70–85 ppm (sp-hybridized carbons).
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) match the molecular weight (e.g., m/z 166 for C₉H₇Cl). Fragmentation patterns confirm the propargyl group .
- X-ray Crystallography : Use SHELXL for refinement. Key parameters include R-factor (< 5%), anisotropic displacement parameters, and hydrogen atom positioning via SHELX’s HFIX commands .
Advanced Research Questions
Q. How do aggregation states of LDA influence the reaction mechanism in lithiation steps?
Methodological Answer:
- Mechanistic Insight : LDA exists as a tetramer in solution. Rate-limiting deaggregation to dimers or monomers precedes lithiation. Lithium chloride (LiCl) can catalyze this process by stabilizing transition states .
- Experimental Validation :
- Kinetic studies (e.g., variable-temperature NMR) monitor reaction rates under LiCl-free vs. LiCl-doped conditions.
- Computational modeling (DFT) identifies dimer-based transition states with lower activation barriers.
- Contradictions : Some studies report monomeric LDA as the active species, while others emphasize dimeric pathways. Resolve via isotopic labeling or in situ IR spectroscopy .
Q. What challenges arise in crystallographic refinement of halogenated propargyl benzenes, and how are they addressed?
Methodological Answer:
- Challenges :
- Disorder in propargyl groups due to rotational freedom.
- Weak diffraction from light atoms (e.g., chlorine).
- Solutions :
Q. Can photocatalytic methods enable C–H functionalization of this compound?
Methodological Answer:
- Strategy : Employ gold-palladium nanoparticles on nitrogen-rich carbon nitride (AuPd@CN) as photocatalysts.
- Example : Photocatalytic C–C bond formation with aryl halides under blue LED light (450 nm). Monitor regioselectivity via LC-MS and optimize using Hammett plots .
- Side Reactions : Competing homocoupling of propargyl groups. Mitigate by tuning catalyst loading and light intensity.
Q. How to resolve contradictions in regioselectivity data between lithiation and cross-coupling studies?
Methodological Answer:
- Case Study : Compare lithiation of 1-chloro-3-(trifluoromethyl)benzene vs. This compound.
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
